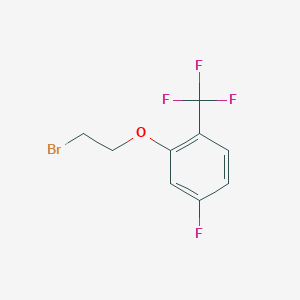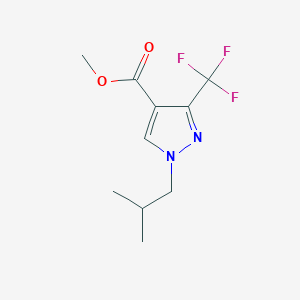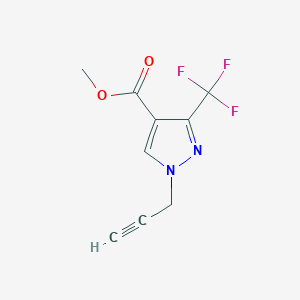
2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene
Descripción general
Descripción
“2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3O and a molecular weight of 269.06 . It is typically available in solid form .
Molecular Structure Analysis
The InChI string for this compound is1S/C9H8BrF3O/c10-5-6-14-8-4-2-1-3-7 (8)9 (11,12)13/h1-4H,5-6H2 . This indicates the molecular structure of the compound, including the positions of the bromoethoxy and trifluoromethyl groups on the benzene ring.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal Ion Complexes
Research by Plenio et al. (1997) explores the coordination chemistry of fluorocarbons, focusing on the synthesis of difluoro-m-cyclophane-based fluorocryptands and their complexes with Group I and II metal ions. This study provides insights into the structural and electronic properties of fluorinated cyclophanes, which could have implications for understanding the coordination behavior of complex fluorinated molecules, including 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene, in various chemical environments Plenio, H., Hermann, J., & Diodone, R. (1997).
Synthesis of Organofluorine Compounds
The work by Castagnetti and Schlosser (2001) highlights the versatility of (trifluoromethoxy)phenyllithiums as intermediates for accessing a wide array of new organofluorine compounds. This research underscores the potential utility of 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene in synthesizing ortho-substituted derivatives, showcasing the broad applicability of fluorinated intermediates in organic synthesis Castagnetti, E. & Schlosser, M. (2001).
Organometallic Synthesis
Porwisiak and Schlosser (1996) demonstrated the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for organometallic synthesis, highlighting the strategic role of fluorinated bromoarenes in generating synthetically useful reactions through organometallic intermediates. This research may provide a framework for utilizing compounds like 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene in complex organometallic synthesis processes Porwisiak, J. & Schlosser, M. (1996).
Photoredox Catalysis
Research by Koike and Akita (2016) on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds highlights the innovative application of fluorinated compounds in photoredox catalysis. This study shows how fluorinated molecules can be used in advanced synthetic methodologies to introduce fluorinated subunits into organic frameworks, potentially including the manipulation of compounds like 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene Koike, T. & Akita, M. (2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-3-4-15-8-5-6(11)1-2-7(8)9(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCECDWZITRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















